molecular formula C21H16O2S B11976135 Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- CAS No. 646450-29-5

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-

Cat. No.: B11976135
CAS No.: 646450-29-5
M. Wt: 332.4 g/mol
InChI Key: MIJBJLNGPGSHDY-UHFFFAOYSA-N
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Description

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonyl group attached to the 9th position of the phenanthrene ring, with a 4-methylphenyl group attached to the sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of phenanthrene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of phenanthrene with sulfuric acid to form phenanthrene sulfonic acid, which is then neutralized with sodium hydroxide to yield sodium phenanthrenesulfonate. This intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.

    Substitution: Bromine is used for halogenation reactions.

Major Products

The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene .

Scientific Research Applications

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- can be compared with other sulfonyl derivatives of phenanthrene, such as:

  • Phenanthrene-2-sulfonyl chloride
  • Phenanthrene-3-sulfonyl chloride
  • Phenanthrene-9-sulfonyl chloride

These compounds share similar chemical properties but differ in the position of the sulfonyl group, which affects their reactivity and applications. Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties .

Properties

CAS No.

646450-29-5

Molecular Formula

C21H16O2S

Molecular Weight

332.4 g/mol

IUPAC Name

9-(4-methylphenyl)sulfonylphenanthrene

InChI

InChI=1S/C21H16O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3

InChI Key

MIJBJLNGPGSHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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